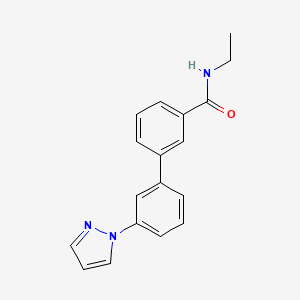

![molecular formula C19H18N4O3S B5621749 3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)

3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide belongs to a class of compounds known for their diverse chemical behaviors and potential applications in various fields. These compounds often exhibit unique reactivity due to the presence of multiple functional groups, making them subjects of interest in synthetic chemistry and material science.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including acylation, catalytic hydrogenation, and functionalization processes. For instance, Mao Duo (2000) described a synthesis process involving acylation and catalytic hydrogenation with high yields, emphasizing the efficiency of specific catalysts under optimal conditions (Mao Duo). Similar synthetic strategies might be applicable to the target compound, considering its structural similarities with documented substances.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex intermolecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence their crystalline structures and properties. For example, studies on isomeric compounds have highlighted the role of hydrogen bonds in forming complex sheets or chains, contributing to the stability and packing of molecules in the crystalline state (J. Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with various reagents, leading to a variety of chemical transformations. The presence of sulfonyl and amino groups in the molecule allows for diverse reactions, including cycloadditions, isomerizations, and substitutions. For instance, V. Vasin et al. (2014) explored the thermal and photolytic transformations of related compounds, demonstrating their reactive versatility (V. Vasin et al., 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the applicability of a compound. These properties are influenced by the molecular structure, as demonstrated by Asegbeloyin et al. (2019), who reported on the crystallization and physical characteristics of similar compounds (J. Asegbeloyin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and conditions, are defined by the functional groups present in the molecule. Research by D. Elhamifar et al. (2018) on related sulfonyl compounds highlights the importance of these groups in catalyzing reactions, indicating potential pathways for further modifications of the target compound (D. Elhamifar et al., 2018).

Propriétés

IUPAC Name |

3-[methyl(pyrazin-2-ylmethyl)sulfamoyl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-23(14-17-13-20-10-11-21-17)27(25,26)18-9-5-6-15(12-18)19(24)22-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJLIXWLTGZREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5621681.png)

![3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621695.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5621701.png)

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)

![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)

![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)

![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)

![2-(4-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5621768.png)